REACTION_SMILES
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[C:19](#[N:20])[BH3-:21].[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]2[c:11]([cH:12]1)[O:10][CH2:9][CH2:8][C:7]2=[O:13].[CH3:15][C:16](=[O:17])[O-:18].[NH4+:14].[Na+:22]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]2[c:11]([cH:12]1)[O:10][CH2:9][CH2:8][CH:7]2[NH2:20]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2c(c1)OCCC2=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Type
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product
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Smiles
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N#Cc1ccc2c(c1)OCCC2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |